molecular formula C6H12O5 B162328 Glycerol monolactate CAS No. 6295-07-4

Glycerol monolactate

Cat. No. B162328
CAS RN: 6295-07-4
M. Wt: 164.16 g/mol
InChI Key: RSGINGXWCXYMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol monolactate (GML) is a natural compound that has been found to have various beneficial properties for human health. GML is a monoester of glycerol and lactic acid, which is produced by the fermentation of lactate bacteria. GML has been shown to have antimicrobial, anti-inflammatory, and immunomodulatory properties, making it a promising candidate for various applications in the food, pharmaceutical, and cosmetic industries.

Mechanism of Action

The antimicrobial activity of Glycerol monolactate is attributed to its ability to disrupt the cell membrane of bacteria. This compound interacts with the lipid bilayer of the cell membrane, leading to the formation of micelles and membrane disruption. The anti-inflammatory activity of this compound is attributed to its ability to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, enhancing wound healing, and improving gut health. This compound has been found to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to aging and disease. This compound has also been shown to enhance the migration and proliferation of keratinocytes, leading to improved wound healing. This compound has been studied for its potential application in the treatment of various gut-related disorders, such as inflammatory bowel disease and irritable bowel syndrome. This compound has been found to modulate the gut microbiota, reducing the abundance of pathogenic bacteria and promoting the growth of beneficial bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using Glycerol monolactate in lab experiments include its natural origin, low toxicity, and broad-spectrum antimicrobial activity. This compound can be easily synthesized by fermentation, making it a cost-effective and sustainable alternative to synthetic antimicrobial agents. However, the limitations of using this compound in lab experiments include its limited solubility in water and its susceptibility to degradation under certain conditions, such as high temperature and pH.

Future Directions

There are several future directions for the research and application of Glycerol monolactate. One direction is to explore the potential of this compound as a natural preservative in food and cosmetic products. This compound has been shown to have broad-spectrum antimicrobial activity, making it a promising candidate for replacing synthetic preservatives. Another direction is to investigate the immunomodulatory properties of this compound in the context of cancer immunotherapy. This compound has been shown to enhance the activity of natural killer cells and T cells, which are important components of the immune system in fighting cancer. Additionally, the potential of this compound in the treatment of gut-related disorders, such as inflammatory bowel disease and irritable bowel syndrome, should be further explored. This compound has been found to modulate the gut microbiota, which is known to play a crucial role in the pathogenesis of these disorders.

Synthesis Methods

Glycerol monolactate can be synthesized by the fermentation of lactate bacteria, such as Lactobacillus, Pediococcus, and Streptococcus. The fermentation process involves the conversion of glucose to lactic acid, which is then esterified with glycerol to produce this compound. The production of this compound can be optimized by controlling the fermentation conditions, such as pH, temperature, and oxygen supply.

Scientific Research Applications

Glycerol monolactate has been extensively studied for its antimicrobial properties, particularly against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus mutans. This compound has been shown to disrupt the cell membrane of bacteria, leading to cell death. This compound has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. This compound has been studied for its potential application in the treatment of various inflammatory diseases, such as colitis and periodontitis. This compound has also been shown to have immunomodulatory properties, enhancing the activity of natural killer cells and T cells.

properties

CAS RN

6295-07-4

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

2,3-dihydroxypropyl 2-hydroxypropanoate

InChI

InChI=1S/C6H12O5/c1-4(8)6(10)11-3-5(9)2-7/h4-5,7-9H,2-3H2,1H3

InChI Key

RSGINGXWCXYMQU-UHFFFAOYSA-N

SMILES

CC(C(=O)OCC(CO)O)O

Canonical SMILES

CC(C(=O)OCC(CO)O)O

Other CAS RN

26855-41-4
6295-07-4

synonyms

glyceryl lactate

Origin of Product

United States

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